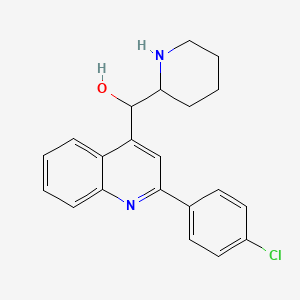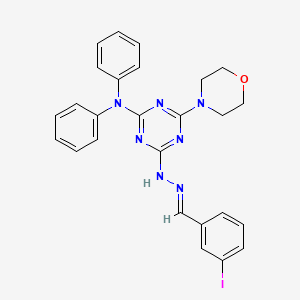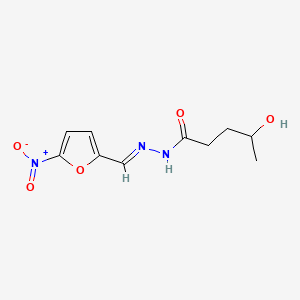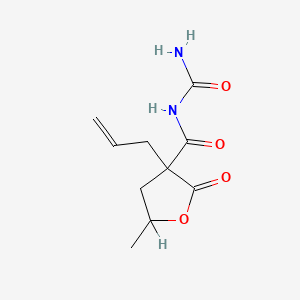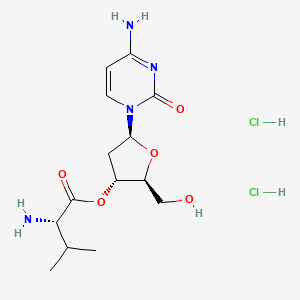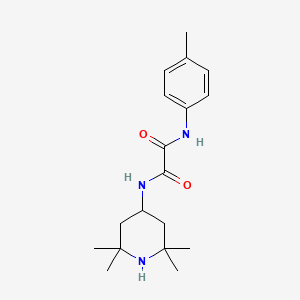
YYA-021
Übersicht
Beschreibung
N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with tetramethyl groups and an oxamide functional group
Wirkmechanismus
Target of Action
YYA-021, also known as N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide or N1-(2,2,6,6-tetramethylpiperidin-4-yl)-N2-p-tolyloxalamide, is a small-molecule CD4 mimic . The primary target of this compound is the gp120 envelope glycoprotein of the Human Immunodeficiency Virus type 1 (HIV-1) . This glycoprotein is crucial for the virus’s ability to infect host cells .
Mode of Action
The mode of action of this compound involves the competitive inhibition of the interaction between gp120 and the CD4 receptor on the surface of host cells . By mimicking CD4, this compound binds to gp120, preventing the virus from attaching to the CD4 receptors and thereby inhibiting HIV entry into the cells .
Biochemical Pathways
The inhibition of the gp120-CD4 interaction disrupts the early stages of the HIV life cycle, specifically the entry of the virus into host cells . This disruption prevents the downstream effects of viral replication within the host cells, thereby mitigating the spread of the virus.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats and rhesus macaques . The compound exhibits wide tissue distribution and relatively high distribution volumes, which may be due to its hydrophobicity . A few hours after intravenous administration, both plasma concentrations of this compound maintained micromolar levels , suggesting potential for intravenous administration when used in combination with anti-gp120 monoclonal antibodies .
Result of Action
The result of this compound’s action is the inhibition of HIV entry into cells, which has been demonstrated to have high anti-HIV activity and low cytotoxicity . This inhibition can prevent the spread of the virus within the host, potentially slowing the progression of the disease.
Biochemische Analyse
Biochemical Properties
YYA-021 plays a significant role in biochemical reactions, particularly in the context of HIV infection. It interacts with the gp120 protein on the HIV virus, preventing it from binding to the CD4 receptor on human immune cells . This interaction is competitive, meaning that this compound and gp120 compete for the same binding site on the CD4 molecule .
Cellular Effects
The primary cellular effect of this compound is the prevention of HIV entry into cells. By inhibiting the interaction between gp120 and CD4, this compound prevents the virus from gaining entry into the cell, thereby halting the progression of the infection . This has implications for cell signaling pathways, gene expression, and cellular metabolism, as the presence of the virus within the cell can significantly disrupt these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CD4 molecule on human immune cells. This binding prevents the gp120 protein on the HIV virus from interacting with CD4, a necessary step for the virus to enter the cell . This mechanism of action represents a form of enzyme inhibition, as the CD4 molecule acts as a receptor that facilitates the entry of the virus into the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time . The compound does not degrade significantly and continues to inhibit HIV entry into cells effectively . Long-term effects on cellular function, such as changes in cell signaling pathways or gene expression, have not been reported .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide typically involves the reaction of 4-methylphenylamine with 2,2,6,6-tetramethylpiperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbamate
- N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Uniqueness
N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-12-6-8-13(9-7-12)19-15(22)16(23)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,14,21H,10-11H2,1-5H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAGJQPDCPRMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


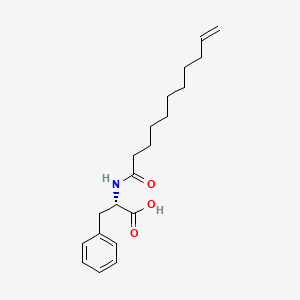
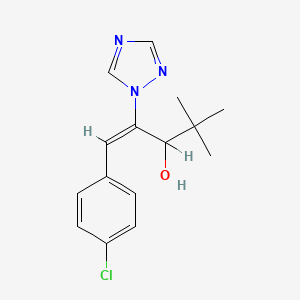
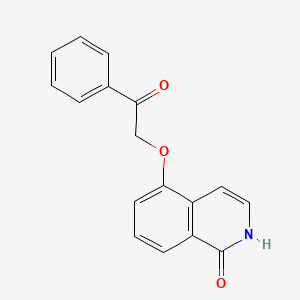
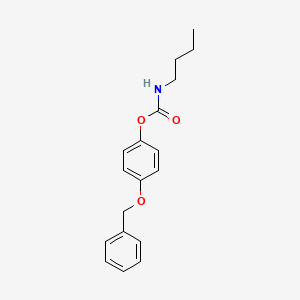
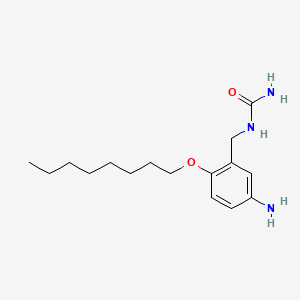

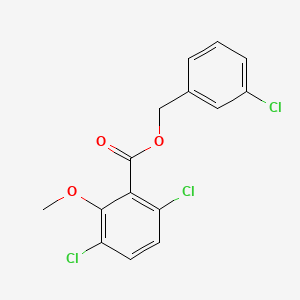
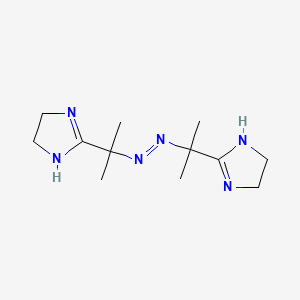
![(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene](/img/structure/B1683464.png)
